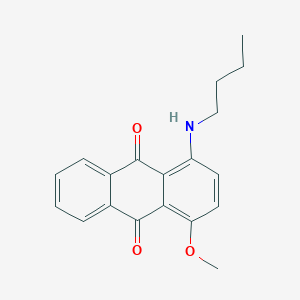

1-(Butylamino)-4-methoxyanthracene-9,10-dione

Beschreibung

Eigenschaften

CAS-Nummer |

82874-66-6 |

|---|---|

Molekularformel |

C19H19NO3 |

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

1-(butylamino)-4-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C19H19NO3/c1-3-4-11-20-14-9-10-15(23-2)17-16(14)18(21)12-7-5-6-8-13(12)19(17)22/h5-10,20H,3-4,11H2,1-2H3 |

InChI-Schlüssel |

VCURDJCRIQMGEU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Initial Steps: Methylation and Reduction

- Starting Material : 1,4-Dihydroxyanthraquinone is first subjected to methylation to produce 1,4-dimethoxyanthracene-9,10-dione.

- Reduction and Acylation : This intermediate can undergo reduction and acylation to form various derivatives, which are then used for amination reactions.

Amination Reaction

- Catalyst : Iodobenzene-diacetate (PhI(OAc)₂) is commonly used as a catalyst for the amination reaction.

- Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 80 °C) to facilitate the substitution of methoxy groups with butylamino groups.

- Yield : The yield of 1-(butylamino)-4-methoxyanthracene-9,10-dione can vary depending on the reaction conditions and the specific route taken.

Example Synthesis Route

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Methylation of 1,4-dihydroxyanthraquinone | Excess methanol, reflux | High |

| 2 | Reduction and Acylation | Various conditions | Variable |

| 3 | Amination with butylamine | PhI(OAc)₂, 80 °C | 83% (combined yield for 5c and 5d ) |

Characterization and Purification

The synthesized compound is typically characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Purification methods include recrystallization or chromatography to achieve high purity.

Biological Activities and Applications

Aminoanthraquinones, including 1-(butylamino)-4-methoxyanthracene-9,10-dione, have been studied for their cytotoxic and antimicrobial activities. These compounds show promise in medical applications, particularly in cancer treatment and antimicrobial therapies.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Butylamino)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthraquinones depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(Butylamino)-4-methoxyanthracene-9,10-dione is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activity, and potential applications, supported by case studies and data tables.

Synthesis of 1-(Butylamino)-4-methoxyanthracene-9,10-dione

The synthesis of 1-(butylamino)-4-methoxyanthracene-9,10-dione typically involves several steps:

- Starting Materials : The synthesis begins with anthraquinone derivatives, which undergo functionalization through amination.

- Amination Process : The compound is synthesized by treating 1,4-dihydroxyanthracene-9,10-dione with butylamine in the presence of a catalyst such as iodobenzene diacetate. This reaction yields a mixture of aminoanthraquinone derivatives, including the target compound .

- Characterization : The products are characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .

Data Table: Synthesis Yields of Derivatives

| Compound Name | Yield (%) | Characterization Techniques Used |

|---|---|---|

| 2-(Butylamino)-1-hydroxy-4-methoxyanthracene-9,10-dione | 90% | NMR, MS, IR |

| 2-(Butylamino)-1,4-dimethoxyanthracene-9,10-dione | 32% | NMR, MS |

| 2-(Butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate | Excellent yield | NMR, FTIR |

The biological applications of 1-(butylamino)-4-methoxyanthracene-9,10-dione have been explored in various studies:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a derivative showed an MIC (minimum inhibitory concentration) value of 0.1 mg/mL against MRSA .

- Cytotoxicity : Some studies suggest that aminoanthraquinone derivatives may possess anti-cancer activity due to their ability to induce apoptosis in cancer cells. Computational modeling has indicated that compounds with specific alkylamino substitutions can enhance biological activity .

Case Study: Anticancer Activity

In a study conducted on various aminoanthraquinone derivatives including 1-(butylamino)-4-methoxyanthracene-9,10-dione:

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Methodology : The compounds were tested against several cancer cell lines using standard MTT assays.

- Results : Several derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects.

Applications in Materials Science

Beyond biological applications, 1-(butylamino)-4-methoxyanthracene-9,10-dione is also being explored for its potential use in materials science:

- Organic Electronics : The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Sensors : Its ability to undergo redox reactions can be harnessed for developing chemical sensors.

Data Table: Applications Overview

| Application Area | Potential Uses | Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains |

| Oncology | Anticancer therapeutics | Promising results in vitro |

| Materials Science | Organic electronics | Potential for OLEDs |

| Chemical Sensors | Detection of environmental pollutants | Redox active properties |

Wirkmechanismus

The mechanism of action of 1-(Butylamino)-4-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following analogs share the anthraquinone core but differ in substituent positions and functional groups:

| Compound | Substituents | Key Structural Features |

|---|---|---|

| 5c (Target) | 1-(Butylamino), 4-methoxy | Mono-substituted amino and methoxy groups |

| 5a | 2-(Butylamino), 4-methoxy | Amino at 2-position vs. 1-position in 5c |

| 5d | 1,4-Dibutylamino | Bis-amino substitution |

| 1a | 2-(Butylamino), 1,4-dihydroxy | Hydroxy groups instead of methoxy |

| 3a | 2-(Butylamino)anthracene-1,4-dione | Reduced anthraquinone core (1,4-dione) |

| 5b | 2,3-Dibutylamino | Adjacent bis-amino substitution |

Cytotoxic Activity Comparison

Data from MTT assays (Table 1) reveal structure-activity relationships (SARs):

Table 1: Cytotoxic Activity (IC50, µg/mL)

| Compound | MCF-7 (Breast Cancer) | Hep-G2 (Liver Cancer) | Notes |

|---|---|---|---|

| 5c | 1.1 | 3.0 | Comparable to 5a , lower than 3a |

| 5a | 1.1 | 3.0 | Same substituents, different position |

| 5d | Not reported | Not reported | Lower activity inferred from SAR |

| 3a | 1.1 | 1.2 | Highest potency due to reduced core |

| 5b | 3.0 | 13.0 | Adjacent amino groups reduce efficacy |

Key findings:

- Positional Isomerism: 5c (1-butylamino) and 5a (2-butylamino) show identical IC50 values against MCF-7, suggesting minimal positional impact in mono-substituted derivatives .

- Bis-Substitution: 1,4-Dibutylamino derivative 5d is less potent than 5c, likely due to steric hindrance or reduced DNA intercalation capacity .

- Reduced Core: Compound 3a (anthracene-1,4-dione) exhibits superior activity, highlighting the importance of the reduced quinone structure for cytotoxicity .

Antimicrobial Activity

While 5c lacks reported antimicrobial data, related analogs demonstrate broad-spectrum activity:

- 86e (diacetate derivative): MIC values of 0.1–0.5 mg/mL against MRSA, Pseudomonas aeruginosa, and Candida albicans .

- 5a and 5c derivatives show moderate activity, but 5c ’s methoxy group may reduce antimicrobial potency compared to hydroxy or acylated analogs .

Mechanistic and Molecular Docking Insights

- DNA Interaction: 1,4-Bis[(aminoalkyl)amino]anthraquinones exhibit stronger DNA binding than mono-substituted analogs like 5c, correlating with higher cytotoxicity .

- Enzyme Inhibition: Molecular docking studies on MXN-related compounds (e.g., vaccinia virus thymidylate kinase) suggest aminoanthraquinones target viral enzymes, though 5c lacks specific docking data .

Biologische Aktivität

1-(Butylamino)-4-methoxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class, notable for its diverse biological activities. This compound has been investigated primarily for its potential anticancer properties, along with antibacterial and antifungal effects. The structural modifications, including the presence of butylamino groups and a methoxy group, enhance its solubility and biological efficacy.

- Molecular Formula : C22H26N2O2

- Molar Mass : 350.5 g/mol

The compound features two butylamino groups, which contribute to its solubility and biological activity. The methoxy group at the 4-position plays a crucial role in its chemical reactivity and interaction with biological systems.

Synthesis

The synthesis of 1-(butylamino)-4-methoxyanthracene-9,10-dione typically involves several key reactions:

- Amination : Reaction of 1,4-dihydroxyanthracene-9,10-dione with butylamine.

- Methylation : Introduction of the methoxy group.

- Acylation : Further modifications to enhance biological properties.

Anticancer Properties

1-(Butylamino)-4-methoxyanthracene-9,10-dione has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells, making it a candidate for anticancer therapy.

- Case Study : A study reported that derivatives of this compound were effective against drug-resistant cancer cell lines, particularly those with p53 mutations or P-glycoprotein overexpression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 15 | Inhibits topoisomerase I activity |

| A549 (Lung Cancer) | 20 | Disrupts cellular signaling pathways |

Antibacterial Activity

The compound also exhibits antibacterial properties against various bacterial strains. Its effectiveness varies based on the structure and concentration.

- Minimum Inhibitory Concentration (MIC) values indicate moderate activity against:

Antifungal Activity

Preliminary studies suggest potential antifungal effects; however, more research is needed to establish efficacy against specific fungal strains.

The mechanisms underlying the biological activities of 1-(butylamino)-4-methoxyanthracene-9,10-dione include:

- DNA Interaction : The compound interacts with DNA, leading to disruption of replication and transcription processes.

- Protein Binding : It may bind to various proteins involved in cell signaling pathways, altering their function and leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,4-Diaminoanthraquinone | Two amino groups | Strong anticancer activity |

| 2-Methoxyanthraquinone | Methoxy group at position 2 | Moderate anticancer activity |

| Oil Blue 35 | Anthraquinone dye | Primarily industrial applications |

| 1-(Butylamino)-2-methoxyanthraquinone | One butylamino group | Different solubility properties |

This table highlights the unique positioning of 1-(butylamino)-4-methoxyanthracene-9,10-dione within the anthraquinone family due to its dual butylamino substitutions and methoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.